![molecular formula C16H12Cl4N2O4 B14910195 2-(2,4-dichlorophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide](/img/structure/B14910195.png)
2-(2,4-dichlorophenoxy)-N'-[(2,4-dichlorophenoxy)acetyl]acetohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2,4-dichlorophenoxy)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide is an organic compound known for its applications in various scientific fields. It is characterized by the presence of two 2,4-dichlorophenoxy groups attached to an acetohydrazide backbone. This compound is notable for its stability and reactivity, making it a valuable subject of study in chemistry and related disciplines.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide typically involves the reaction of 2,4-dichlorophenoxyacetic acid with hydrazine hydrate under controlled conditions. The reaction proceeds through the formation of an intermediate hydrazide, which is then acetylated to yield the final product. The reaction conditions often include:
Temperature: Moderate temperatures (50-70°C) to ensure optimal reaction rates.
Catalysts: Acidic or basic catalysts to facilitate the reaction.
Solvents: Organic solvents such as ethanol or methanol to dissolve the reactants and products.
Industrial Production Methods
In industrial settings, the production of 2-(2,4-dichlorophenoxy)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide is scaled up using continuous flow reactors. This method allows for better control over reaction parameters and higher yields. The process involves:
Continuous feeding: Reactants are continuously fed into the reactor.
Temperature control: Precise temperature regulation to maintain reaction efficiency.
Purification: The product is purified using techniques such as recrystallization or chromatography to ensure high purity.
化学反応の分析
Types of Reactions
2-(2,4-dichlorophenoxy)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the chlorine atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium hydroxide in aqueous medium.
Major Products
Oxidation: Formation of corresponding carboxylic acids.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted phenoxy derivatives.
科学的研究の応用
2-(2,4-dichlorophenoxy)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antifungal properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory agent.
Industry: Utilized in the production of herbicides and pesticides due to its effectiveness in controlling unwanted vegetation.
作用機序
The mechanism of action of 2-(2,4-dichlorophenoxy)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide involves its interaction with specific molecular targets. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby disrupting metabolic pathways. This inhibition can lead to the suppression of microbial growth or the reduction of inflammation in biological systems.
類似化合物との比較
Similar Compounds
2,4-dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with similar structural features.
2,4,5-trichlorophenoxyacetic acid (2,4,5-T): Another herbicide with additional chlorine atoms.
Mecoprop (2-(2-methyl-4-chlorophenoxy)propionic acid): A selective herbicide with a different substitution pattern.
Uniqueness
2-(2,4-dichlorophenoxy)-N’-[(2,4-dichlorophenoxy)acetyl]acetohydrazide is unique due to its dual 2,4-dichlorophenoxy groups, which confer enhanced stability and reactivity. This structural feature distinguishes it from other similar compounds and contributes to its diverse applications in various fields.
特性
分子式 |
C16H12Cl4N2O4 |
|---|---|
分子量 |
438.1 g/mol |
IUPAC名 |
2-(2,4-dichlorophenoxy)-N'-[2-(2,4-dichlorophenoxy)acetyl]acetohydrazide |
InChI |
InChI=1S/C16H12Cl4N2O4/c17-9-1-3-13(11(19)5-9)25-7-15(23)21-22-16(24)8-26-14-4-2-10(18)6-12(14)20/h1-6H,7-8H2,(H,21,23)(H,22,24) |
InChIキー |
CSJAVZRYWPJPNR-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C=C1Cl)Cl)OCC(=O)NNC(=O)COC2=C(C=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



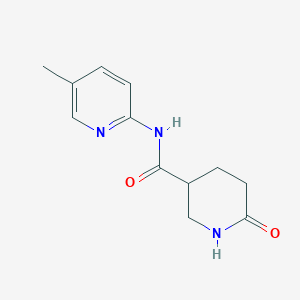
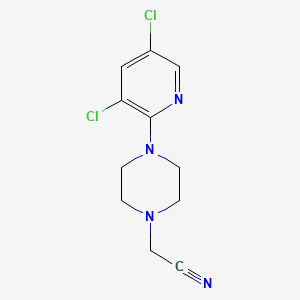
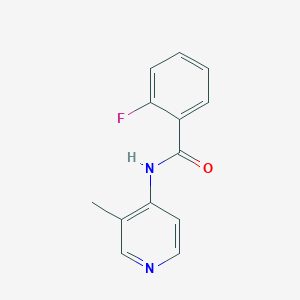
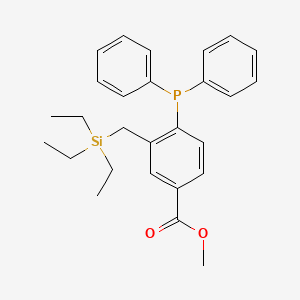
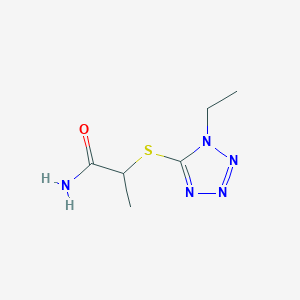

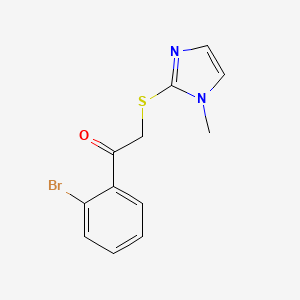
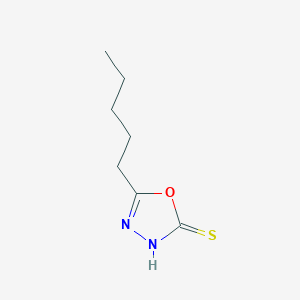
![n-Ethyl-5-oxo-5h-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B14910172.png)
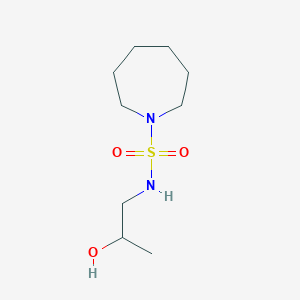


![(S)-N-(2-Amino-4,5,6,7-tetrahydrobenzo[d]thiazol-6-yl)propionamide hydrochloride](/img/structure/B14910190.png)
